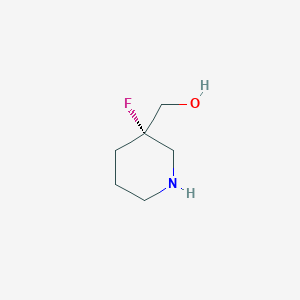![molecular formula C9H10BrNO2 B13334368 (R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol is a chemical compound that belongs to the class of oxazines This compound is characterized by the presence of a bromine atom at the 6th position of the oxazine ring and a methanol group attached to the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol typically involves the following steps:
Formation of the Oxazine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Methanol Group Addition: The final step involves the addition of the methanol group to the 2nd position of the oxazine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
®-(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
®-(6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with a fluorine atom instead of bromine.
®-(6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
[(2R)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol |
InChI |
InChI=1S/C9H10BrNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2/t7-/m1/s1 |
InChI 键 |
OQKCWURHCMIEOG-SSDOTTSWSA-N |
手性 SMILES |
C1[C@@H](OC2=C(N1)C=C(C=C2)Br)CO |
规范 SMILES |
C1C(OC2=C(N1)C=C(C=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)



![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)

